4-(3-Methylphenoxy)aniline hydrochloride

Aqueous solubility Salt formation Bioavailability

Standard aniline derivatives often require DMSO or co-solvents, introducing artifacts in cell-based assays. This hydrochloride salt of 4-(3-Methylphenoxy)aniline offers direct aqueous solubility. - **Aqueous Ready:** Eliminates organic solvents that confound enzyme inhibition & receptor binding studies. - **High Lipophilicity (LogP 4.75):** Enhances membrane permeability vs. ortho/para analogs for lead optimization. - **SAR Control:** Meta-methyl pattern serves as key comparator for CYP450 & nuclear receptor programs.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 1171626-66-6
Cat. No. B3335316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenoxy)aniline hydrochloride
CAS1171626-66-6
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H13NO.ClH/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12;/h2-9H,14H2,1H3;1H
InChIKeyOFMIHISHEVMSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylphenoxy)aniline Hydrochloride: Overview


4-(3-Methylphenoxy)aniline hydrochloride is a substituted aniline derivative featuring a meta-methylphenoxy group at the para-position of the aniline ring, supplied as a hydrochloride salt [1]. This compound (C₁₃H₁₄ClNO, MW 235.71) exhibits a characteristic diphenyl ether backbone with a calculated topological polar surface area (TPSA) of 35.3 Ų and a rotatable bond count of 2 [1]. As a fine chemical building block, it is primarily utilized in medicinal chemistry and materials science research applications .

4-(3-Methylphenoxy)aniline Hydrochloride: Why Substitution Fails


Phenoxyaniline derivatives exhibit marked structure-activity divergence based on the position and nature of substituents on the diphenyl ether scaffold [1]. The meta-methyl group on the phenoxy ring alters electronic distribution, lipophilicity, and intermolecular interactions relative to ortho-, para-, or unsubstituted analogs [2]. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free base that directly impact formulation and biological assay compatibility . The quantitative evidence below demonstrates that even minor structural modifications among regioisomers translate into measurable differences in key physicochemical and biochemical parameters, making generic interchange scientifically unjustifiable.

4-(3-Methylphenoxy)aniline Hydrochloride: Differentiation vs Analogs


Hydrochloride Salt Enhances Aqueous Solubility

4-(3-Methylphenoxy)aniline hydrochloride exists as a water-soluble salt, whereas the corresponding free base (4-(3-methylphenoxy)aniline) exhibits poor aqueous solubility. The hydrochloride salt form is specifically recommended for biological applications due to its enhanced solubility profile .

Aqueous solubility Salt formation Bioavailability

Meta-Methyl Substitution Elevates Lipophilicity

The calculated LogP value for 4-(3-Methylphenoxy)aniline hydrochloride is 4.75 . This is substantially higher than the LogP values reported for its ortho-substituted isomer 4-(2-Methylphenoxy)aniline (LogP 3.95) [1] and the para-substituted isomer 4-(4-Methylphenoxy)aniline (LogP 3.51) , as well as the regioisomeric 2-(3-Methylphenoxy)aniline hydrochloride (LogP 3.69) .

Lipophilicity Membrane permeability LogP

Boiling Point and Density Differentiation

4-(3-Methylphenoxy)aniline hydrochloride exhibits a boiling point of 333.5°C at 760 mmHg and a density of 1.115 g/cm³ . The unsubstituted analog 4-phenoxyaniline boils at 140°C (2 mmHg) / 320°C (30 mmHg) with a density of 1.141 g/cm³ . The ortho-methyl isomer 4-(2-Methylphenoxy)aniline boils at 326.8°C [1], while the para-methyl isomer 4-(4-Methylphenoxy)aniline boils at 333.1°C .

Boiling point Density Thermal stability

4-(3-Methylphenoxy)aniline Hydrochloride: Application Scenarios


Direct Solubility for Aqueous Biological Assays

The hydrochloride salt form of 4-(3-Methylphenoxy)aniline eliminates the need for DMSO or other organic co-solvents that can confound cell-based assay readouts. Researchers conducting enzyme inhibition, receptor binding, or cell viability studies in aqueous buffer systems should prioritize this salt form to ensure consistent compound delivery and avoid solvent-induced artifacts .

Medicinal Chemistry Targeting Hydrophobic Pockets

With a LogP of 4.75, 4-(3-Methylphenoxy)aniline hydrochloride exhibits significantly higher lipophilicity than its ortho- and para-regioisomers . This property makes it a preferred scaffold for lead optimization programs where enhanced membrane permeability or occupancy of lipophilic enzyme active sites (e.g., CYP450 isoforms, nuclear receptors) is desired.

SAR Studies on Diphenyl Ethers

The meta-methyl substitution pattern confers distinct electronic and steric properties compared to unsubstituted, ortho-, or para-methyl analogs. This compound serves as a critical control or comparator in SAR campaigns aimed at deconvoluting the contribution of substituent position to biological activity, particularly in programs targeting CYP2B enzymes or related oxidoreductase systems [1].

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